molecular formula C11H17N3O3S B11785670 3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one

3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one

Katalognummer: B11785670
Molekulargewicht: 271.34 g/mol
InChI-Schlüssel: JRJYNWVNFKWARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridinone moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the pyridinone moiety. Common reagents used in these reactions include amines, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often employ advanced techniques such as high-pressure reactors and automated systems to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halides or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions can be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of 3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one: shares similarities with other sulfonyl-containing compounds and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Eigenschaften

Molekularformel

C11H17N3O3S

Molekulargewicht

271.34 g/mol

IUPAC-Name

3-(3-aminopiperidin-1-yl)sulfonyl-1-methylpyridin-2-one

InChI

InChI=1S/C11H17N3O3S/c1-13-6-3-5-10(11(13)15)18(16,17)14-7-2-4-9(12)8-14/h3,5-6,9H,2,4,7-8,12H2,1H3

InChI-Schlüssel

JRJYNWVNFKWARC-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C(C1=O)S(=O)(=O)N2CCCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.